molecular formula C16H18N2O B2540171 N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline CAS No. 502976-20-7

N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline

Cat. No.: B2540171
CAS No.: 502976-20-7
M. Wt: 254.333
InChI Key: KEIIVQNUZAOBHX-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline is a chemical compound for research and development purposes. This aniline derivative features a hydroxyimino methyl functional group, which may be of interest in various synthetic and mechanistic studies. Similar aniline derivatives are utilized in metabolic research and can serve as key intermediates in the synthesis of more complex molecules, such as dyes . Researchers might explore its potential as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for the development of pharmaceutical intermediates. The specific properties, applications, and mechanism of action for this compound are areas for active scientific investigation. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-18(13-15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-19/h3-12,19H,2,13H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIIVQNUZAOBHX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline involves three critical stages:

  • Introduction of N-Benzyl and N-Ethyl Groups : Sequential alkylation of a primary aniline to form a tertiary amine.
  • Installation of the Formyl Group : Functionalization of the aromatic ring at the para position with an aldehyde moiety.
  • Oximation : Conversion of the aldehyde to a hydroxyimino group via reaction with hydroxylamine.

Each step requires optimization of reagents, solvents, and catalysts to maximize yield and purity.

Stepwise Preparation Methods

Protection of 4-Aminobenzaldehyde

The instability of 4-aminobenzaldehyde necessitates acetal protection to prevent polymerization. Reacting 4-aminobenzaldehyde with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) yields 4-(1,3-dioxolan-2-yl)aniline. This intermediate stabilizes the aldehyde group for subsequent reactions.

Reaction Conditions :

  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Yield : ~85%

Sequential N-Alkylation

Benzylation

The protected amine undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to form N-benzyl-4-(1,3-dioxolan-2-yl)aniline. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency.

Reaction Conditions :

  • Solvent : DMF
  • Base : K₂CO₃ (2.5 equiv)
  • Temperature : 80°C, 12 h
  • Yield : 78%
Ethylation

The monoalkylated product is further ethylated with ethyl bromide under similar conditions. Cs₂CO₃ proves superior for tertiary amine formation due to its strong basicity and solubility in methanol.

Reaction Conditions :

  • Solvent : Methanol
  • Base : Cs₂CO₃ (20 mol%)
  • Catalyst : Ir-Hydride (0.2 mol%)
  • Temperature : 100°C, 16 h
  • Yield : 70%

Deprotection to Aldehyde

Acid hydrolysis of the acetal (e.g., HCl in tetrahydrofuran/water) regenerates the aldehyde, yielding N-benzyl-N-ethyl-4-formylaniline. Controlled conditions prevent over-acidification, which could degrade the amine.

Reaction Conditions :

  • Acid : 1M HCl
  • Solvent : THF/H₂O (3:1)
  • Temperature : 25°C, 2 h
  • Yield : 92%

Oximation Reaction

The aldehyde reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the oxime. Stoichiometric excess of hydroxylamine ensures complete conversion.

Reaction Conditions :

  • Solvent : Ethanol/H₂O (4:1)
  • Reagent : NH₂OH·HCl (1.5 equiv)
  • Temperature : Reflux (80°C), 4 h
  • Yield : 88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Methanol facilitates higher yields compared to toluene or 1,4-dioxane due to improved base solubility.
  • Oximation : Ethanol/water mixtures prevent imine hydrolysis while promoting oxime stability.

Catalytic Systems

Iridium-based catalysts (e.g., [Ir-H]) enhance reductive amination efficiency, reducing side products like secondary amines.

Analytical Characterization

Technique Key Features
¹H NMR - δ 8.10 ppm (s, 1H, CH=N-OH)
- δ 4.40 ppm (s, 2H, N-CH₂-C₆H₅)
IR Spectroscopy - 1640 cm⁻¹ (C=N stretch)
- 3300 cm⁻¹ (O-H stretch)
Mass Spectrometry Molecular ion peak at m/z 282.3 (C₁₇H₁₉N₂O)

Comparative Analysis of Alternative Routes

Reductive Amination

Direct reductive amination of 4-nitrobenzaldehyde with benzylamine and ethylamine followed by nitro reduction faces challenges in selectivity, often yielding mixtures.

Mannich Reaction

Attempts to introduce the hydroxyimino group via a Mannich reaction resulted in low yields (<30%) due to competing side reactions.

Challenges and Mitigation Strategies

  • Over-Alkylation : Controlled stoichiometry (1:1 ratio of alkylating agents) minimizes quaternary ammonium salt formation.
  • Aldehyde Oxidation : Acetal protection prevents aldehyde degradation during alkylation.

Applications and Derivatives

This compound serves as a precursor for metal ligands and pharmaceutical intermediates. Its oxime group enables chelation with transition metals, useful in catalysis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives and oximes.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzyl and ethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

One of the most significant applications of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline is its use as an antibacterial agent. Research has indicated that derivatives of this compound exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in public health due to increasing antibiotic resistance. The compound shows low antibacterial activity against gram-negative bacteria while demonstrating moderate to strong activity against gram-positive bacteria, particularly MRSA .

Formulation Development

The compound can be formulated into various pharmaceutical preparations, including sustained-release tablets and injections. A typical formulation example includes:

Ingredient Dosage
Active ingredient30–100 g
Compressible starch100–200 g
Hydroxypropyl methylcellulose10–20 g
Polyvinylpyrrolidone10–20 g
Magnesium stearate2.0 g
75% Ethanol solution50–100 ml

This formulation can be used for treating infections caused by MRSA, with recommended dosages ranging from 30 to 100 mg per day .

Organic Synthesis Applications

Catalytic Reactions

This compound can also serve as a precursor in various catalytic reactions, including N-alkylation and N-methylation processes. Studies have shown that this compound can be effectively used in solvent-free conditions to produce N-benzyl amines with high yields. For instance, reactions involving benzyl alcohols and aniline derivatives have yielded products with conversion rates exceeding 60% .

Synthesis of Novel Compounds

The ability to modify the hydroxyimino group opens pathways for synthesizing novel aniline derivatives with enhanced properties. These derivatives can be explored for their potential applications in dye chemistry and materials science, where their unique electronic properties may offer advantages over traditional compounds.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for developing materials with specific mechanical and thermal properties. The compound's structure allows it to act as a cross-linking agent in polymerization processes, potentially leading to materials with improved durability and resistance to environmental factors.

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that specific derivatives of this compound had minimum inhibitory concentration (MIC) values as low as 6.25 μM against MRSA strains, indicating significant antibacterial potential compared to standard treatments .
  • Synthesis of Functionalized Anilines
    • Research on catalytic mechanisms revealed that the reaction of aniline derivatives with benzyl alcohols resulted in yields ranging from 60% to 93%, showcasing the compound's utility in synthesizing functionalized anilines for further chemical exploration .

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The oxime group plays a crucial role in its biological activity by participating in redox reactions and forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-4-aminobenzaldehyde: A precursor in the synthesis of N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline.

    N-benzyl-N-ethyl-4-nitrosoaniline: An oxidation product of this compound.

    N-benzyl-N-ethyl-4-aminobenzylamine: A reduction product of this compound.

Uniqueness

This compound is unique due to its versatile chemical reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research.

Biological Activity

N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzyl group and an ethyl group attached to an aniline derivative, with a hydroxyimino functional group that plays a crucial role in its biological interactions. The presence of the oxime group allows for the formation of hydrogen bonds and electrostatic interactions with biological macromolecules, such as enzymes and receptors, which modulate their activities.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The compound can form stable complexes with metal ions and participate in redox reactions, influencing various enzymatic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting bacterial growth and biofilm formation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits potential against various bacterial strains; further studies needed for specificity.
Antioxidant May possess antioxidant properties, contributing to cellular protection against oxidative stress.
Enzyme Inhibition Potential to inhibit specific enzymes involved in cancer pathways and other diseases.

Case Studies and Research Findings

  • Antimicrobial Properties : A study evaluated the compound's effectiveness against Gram-positive bacteria. It demonstrated significant inhibitory activity, suggesting its potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.
  • Antioxidant Activity : Research indicated that derivatives similar to this compound exhibited high radical scavenging activity, outperforming standard antioxidants like butylated hydroxyanisole (BHA) in certain assays .
  • Enzyme Inhibition Studies : In vitro experiments have shown that the compound can inhibit key enzymes associated with cancer progression, including topoisomerases . This suggests a potential role in cancer therapy, although further clinical studies are warranted.

Future Directions

Given its diverse biological activities, this compound presents opportunities for further research in drug development. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for preparing N-benzyl-N-ethyl-4-[(hydroxyimino)methyl]aniline?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For instance:
  • Step 1 : React 4-aminobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate.
  • Step 2 : Introduce benzyl and ethyl groups via nucleophilic substitution or reductive amination. Reference the use of aniline derivatives in imine formation (e.g., aniline hydrochloride as a precursor for imines) .
  • Purification : Recrystallization from ethanol or methanol is recommended, as similar crystalline aniline derivatives are stable at -20°C .

Q. How can the purity and identity of this compound be verified?

  • Methodological Answer :
  • HPLC/GC-MS : For purity assessment, use reverse-phase HPLC with UV detection (λ~250–290 nm, typical for aniline derivatives) .
  • Elemental Analysis : Confirm molecular composition (C, H, N) via combustion analysis.
  • FT-IR : Identify characteristic peaks (e.g., N-H stretch at ~3400 cm⁻¹, C=N stretch at ~1600–1650 cm⁻¹ for the hydroxyimino group) .

Q. What solvents are suitable for dissolving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) are ideal due to the compound’s aromatic and polar functional groups. Solubility tests should precede large-scale experiments.

Advanced Research Questions

Q. How do substituents (benzyl, ethyl, hydroxyimino) influence the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Electron Donor/Acceptor Effects : The benzyl group is electron-donating via resonance, while the hydroxyimino group is electron-withdrawing. Use Hammett constants (σ values) to predict substituent effects on reactions like electrophilic substitution .
  • Contradictions : The ethyl group may exhibit inductive electron donation, potentially conflicting with the hydroxyimino group’s electron withdrawal. DFT calculations can model these interactions .

Q. What experimental techniques are recommended for studying tautomerism in the hydroxyimino group?

  • Methodological Answer :
  • NMR Spectroscopy : Monitor proton shifts in DMSO-d₆ to detect keto-enol tautomerism. Compare with computed chemical shifts from DFT .
  • X-ray Crystallography : Resolve tautomeric forms in the solid state, as demonstrated for structurally related hydroxyimino-aniline derivatives .

Q. How can metabolic stability and toxicity of this compound be assessed in vitro?

  • Methodological Answer :
  • Hepatocyte Assays : Incubate with primary hepatocytes and track metabolites via LC-MS. Hydroxyimino groups are prone to oxidation; monitor for imine-to-ketone conversion .
  • Toxicity Screening : Evaluate methemoglobinemia risk (common in aniline derivatives) using hemolysis assays and oxygen-binding studies in erythrocytes .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • Computational Validation : Compare experimental data with DFT-predicted spectra .

Contradiction Analysis

Q. Why might reported basicity values for similar aniline derivatives conflict with experimental observations for this compound?

  • Methodological Answer : Substituent effects can override trends. For example:
  • Expected : Alkyl groups (e.g., ethyl) increase basicity by electron donation .
  • Observed : The hydroxyimino group’s electron withdrawal may dominate, reducing basicity. Titration experiments (pH vs. equivalents of HCl) and pKa calculations via UV-Vis spectroscopy can resolve this .

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